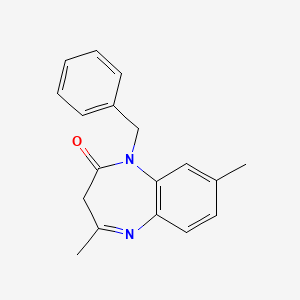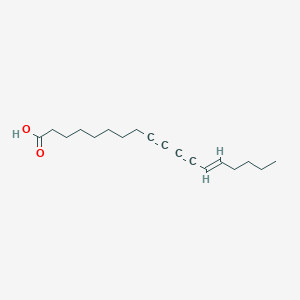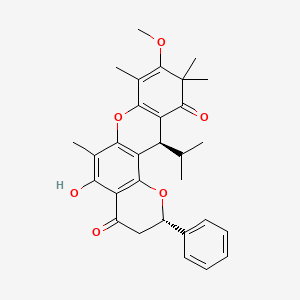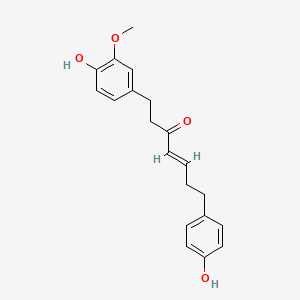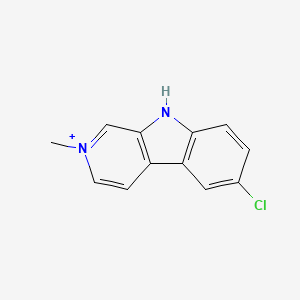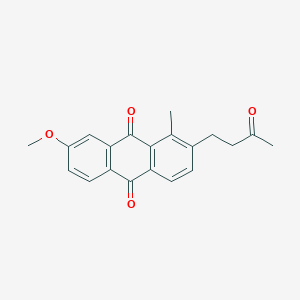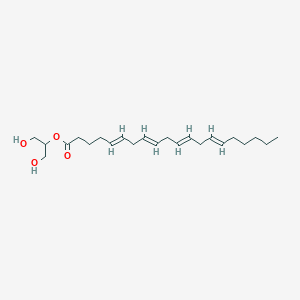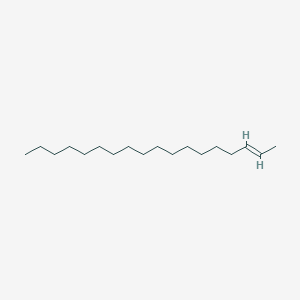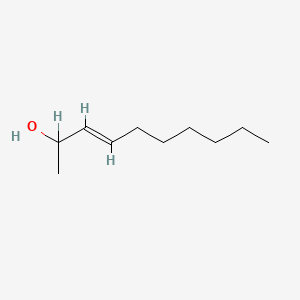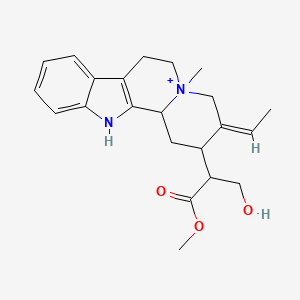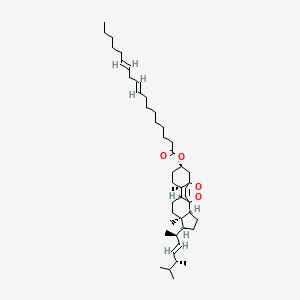
5,8-Eedyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Eedyl is a complex organic compound with the molecular formula C46H74O4 and a molecular weight of 691.08 g/mol . It is a derivative of ergosterol, a sterol found in the cell membranes of fungi and protozoa, and is characterized by the presence of an epidioxy group at positions 5 and 8 of the ergosta-6,22-dien-3-yl moiety, as well as a linoleate ester at the 3-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Eedyl typically involves the following steps:
Oxidation of Ergosterol: Ergosterol is oxidized to form 5,8-epidioxyergosta-6,22-dien-3-ol.
Esterification: The resulting 5,8-epidioxyergosta-6,22-dien-3-ol is then esterified with linoleic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of ergosterol are oxidized using industrial oxidizing agents.
Continuous Esterification: The esterification process is carried out in continuous reactors to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Eedyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the epidioxy group back to a hydroxyl group.
Substitution: The linoleate ester can be substituted with other fatty acids or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Singlet oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Compounds with hydroxyl groups replacing the epidioxy group.
Substituted Esters: Esters with different fatty acids or functional groups.
Wissenschaftliche Forschungsanwendungen
5,8-Eedyl has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its role in fungal cell membrane structure and function.
Medicine: Investigated for its potential antifungal and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of 5,8-Eedyl involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and function. This disruption can lead to cell death, making it a potential antifungal and anticancer agent. The molecular targets include membrane lipids and proteins involved in maintaining membrane structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergosterol: The parent compound, found in fungal cell membranes.
Ergosterol Peroxide: Another oxidized derivative of ergosterol.
Cholesterol: A sterol found in animal cell membranes, structurally similar but with different biological functions.
Uniqueness
5,8-Eedyl is unique due to its specific epidioxy and linoleate ester groups, which confer distinct chemical and biological properties. Its ability to disrupt cellular membranes makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
138329-20-1 |
|---|---|
Molekularformel |
C46H74O4 |
Molekulargewicht |
691.1 g/mol |
IUPAC-Name |
[(2R,5R,6R,9R,10R,13S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C46H74O4/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-42(47)48-38-28-31-44(7)41-29-30-43(6)39(37(5)25-24-36(4)35(2)3)26-27-40(43)46(41)33-32-45(44,34-38)49-50-46/h12-13,15-16,24-25,32-33,35-41H,8-11,14,17-23,26-31,34H2,1-7H3/b13-12+,16-15+,25-24+/t36-,37+,38-,39+,40+,41+,43+,44+,45?,46?/m0/s1 |
InChI-Schlüssel |
RVFYKXQFSWLLPU-GIOMKEJWSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(CCC4C35C=CC2(C1)OO5)C(C)C=CC(C)C(C)C)C)C |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4C35C=CC2(C1)OO5)[C@H](C)/C=C/[C@H](C)C(C)C)C)C |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(CCC4C35C=CC2(C1)OO5)C(C)C=CC(C)C(C)C)C)C |
Synonyme |
5,8-EEDYL 5,8-epidioxyergosta-6,22-dien-3-yl linoleate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1-Piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238071.png)
![N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide](/img/structure/B1238072.png)
